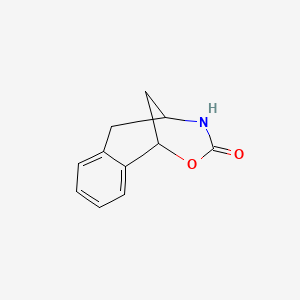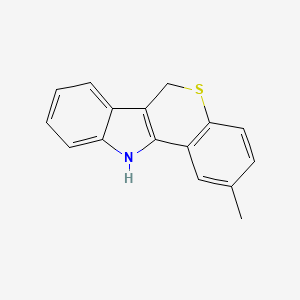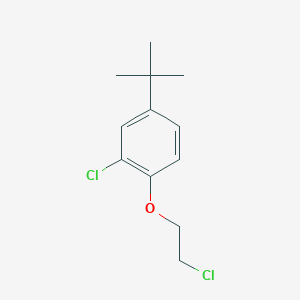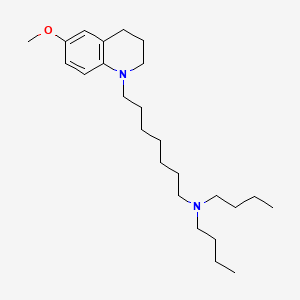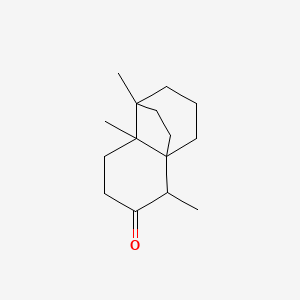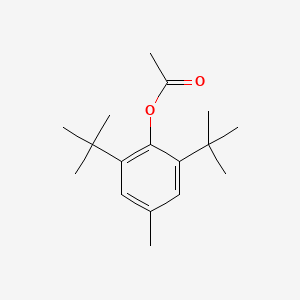
(2,6-Ditert-butyl-4-methylphenyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Ditert-butyl-4-methylphenyl) acetate is an organic compound with the molecular formula C17H26O2. It is also known by its systematic name, acetic acid (2,6-ditert-butyl-4-methylphenyl) ester. This compound is characterized by the presence of bulky tert-butyl groups and a methyl group attached to a phenyl ring, which is esterified with acetic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Ditert-butyl-4-methylphenyl) acetate typically involves the esterification of 2,6-ditert-butyl-4-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Ditert-butyl-4-methylphenyl) acetate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,6-ditert-butyl-4-methylphenol.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Ditert-butyl-4-methylphenyl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug formulation and delivery.
Industry: Utilized as a stabilizer in polymers and other materials.
Wirkmechanismus
The mechanism of action of (2,6-Ditert-butyl-4-methylphenyl) acetate involves its interaction with free radicals and reactive oxygen species. The bulky tert-butyl groups provide steric hindrance, which helps in stabilizing the phenolic radical formed during antioxidant activity. This compound can also interact with various molecular targets, including enzymes and cellular membranes, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Ditert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
2,6-Ditert-butyl-4-methylphenyl propionate: Similar structure but with a propionate ester group instead of acetate.
Uniqueness
(2,6-Ditert-butyl-4-methylphenyl) acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. Its bulky tert-butyl groups also contribute to its stability and effectiveness as an antioxidant .
Eigenschaften
CAS-Nummer |
29311-34-0 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
(2,6-ditert-butyl-4-methylphenyl) acetate |
InChI |
InChI=1S/C17H26O2/c1-11-9-13(16(3,4)5)15(19-12(2)18)14(10-11)17(6,7)8/h9-10H,1-8H3 |
InChI-Schlüssel |
UKFBLLARZMZOGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

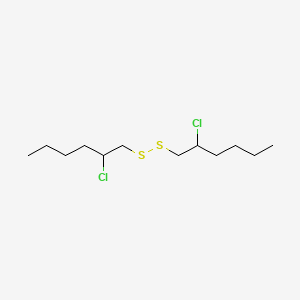
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)

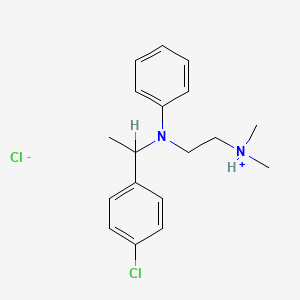
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
